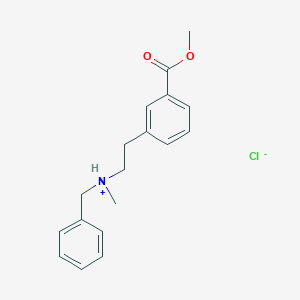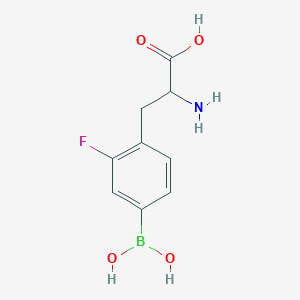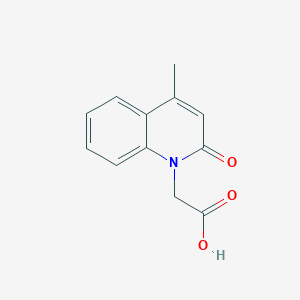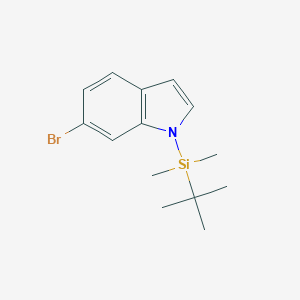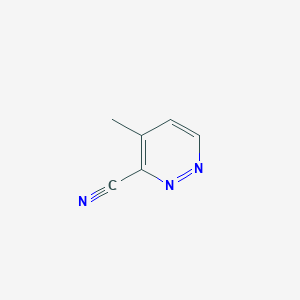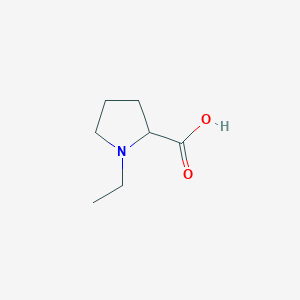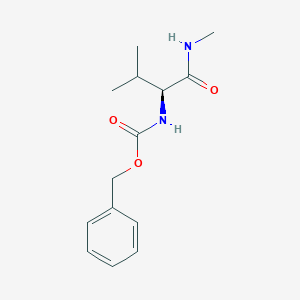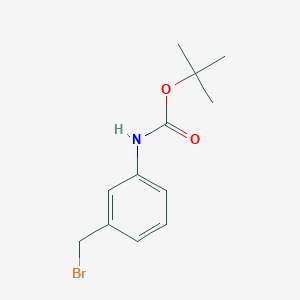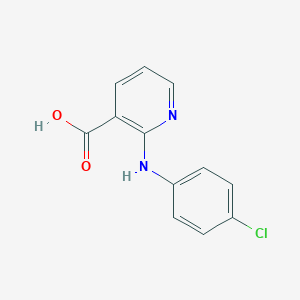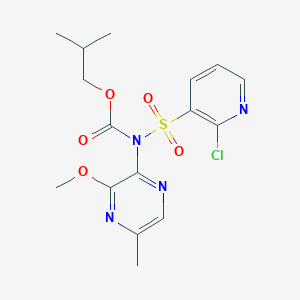
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole
描述
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole: is a heterocyclic organic compound with the molecular formula C13H17N . It is characterized by a pyrrole ring substituted with a benzyl group at the 5-position and two methyl groups at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 3,3-dimethylbutyraldehyde in the presence of an acid catalyst to form the desired pyrrole ring . The reaction conditions often include:
Temperature: Moderate heating (around 80-100°C)
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or recrystallization to obtain high-purity products .
化学反应分析
Types of Reactions
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and pyrrole ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents
Major Products Formed
Oxidation: Formation of pyrrole oxides
Reduction: Formation of saturated pyrrole derivatives
Substitution: Formation of halogenated or alkylated pyrrole derivatives
科学研究应用
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
- 5-Benzyl-3,4-dihydro-3,3-dimethyl-2H-pyrrole
- 3,3-Dimethyl-3,4-dihydro-2H-pyrrole
- 5-Benzyl-2,3,3-trimethyl-3,4-dihydro-2H-pyrrole
Uniqueness
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
5-benzyl-3,3-dimethyl-2,4-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-13(2)9-12(14-10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLOIKCKXBJPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC1)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432809 | |
| Record name | 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116673-95-1 | |
| Record name | 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole considered a key intermediate in the synthesis of Licofelone?
A1: this compound is a crucial building block in the synthesis of Licofelone because it reacts with ω-bromo-4-chloroacetophenone to form 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine []. This compound serves as the core structure of Licofelone, onto which the acetic acid group is introduced at the 5-position to complete the synthesis.
Q2: What is novel about the synthesis of this compound described in the research?
A2: The research describes a novel approach to synthesize this compound, a generally unstable compound []. This method starts with the synthesis of Schiff bases from 2,2-dimethyl-5-phenylpent-4-ynal and benzylamines. After inducing double bond migration in these Schiff bases, acid hydrolysis yields a mixture of 2,2-dimethyl-5-phenylpent-4-yn-1-amine and 2,2-dimethyl-5-phenylpenta-3,4-dien-1-amine. Finally, using silver or gold catalysts for cyclization of these amines leads to the formation of the target compound, this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

